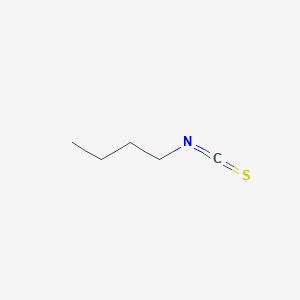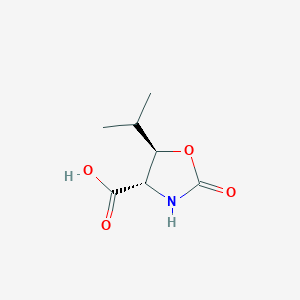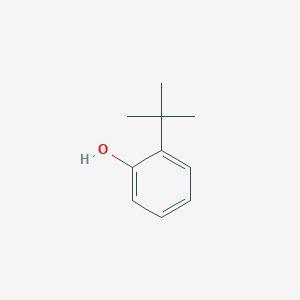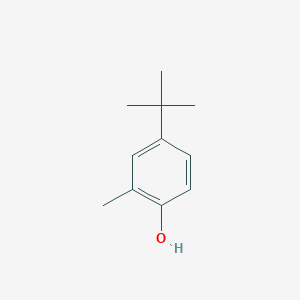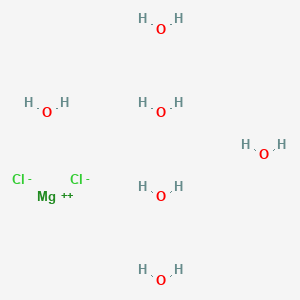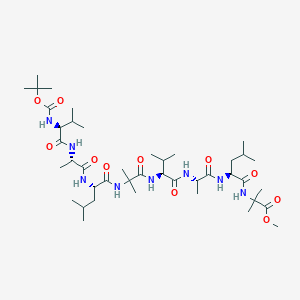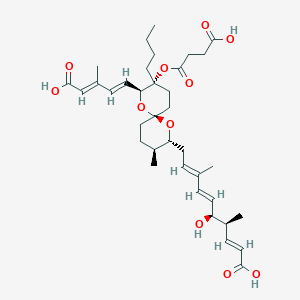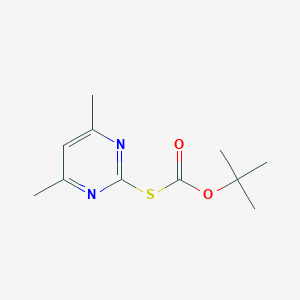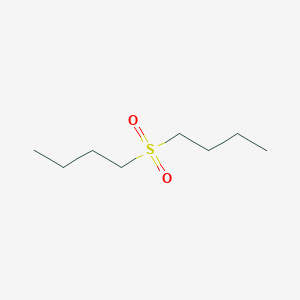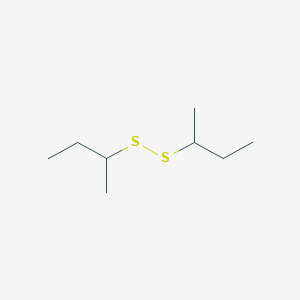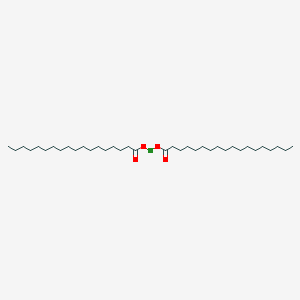
Magnesium stearate
概要
説明
ステアリン酸マグネシウムは、化学式 Mg(C₁₈H₃₅O₂)₂ を持つ化学化合物です。これは、ステアリン酸のアニオンであるステアリン酸塩 2 当量とマグネシウムカチオン (Mg²⁺) 1 当量を含む塩からなる石鹸です。 この化合物は、白色の水に不溶性の粉末として現れ、その潤滑特性により広く使用されています .
科学的研究の応用
ステアリン酸マグネシウムは、さまざまな分野で多様な用途があります。
化学: 錠剤やカプセルの製造において、潤滑剤として使用され、成分が製造装置に付着するのを防ぎます.
生物学: 生体試料の調製において、流動剤として機能します。
作用機序
ステアリン酸マグネシウムは、主に潤滑剤および非付着剤として機能します。 これは、カプセル中の有効成分と、それらを製造するために使用される機械との間にバリアを形成し、品質の一貫性を確保し、付着を防ぎます . この化合物はまた、薬物の吸収と分解を遅らせ、消化器系での制御された放出を可能にします .
類似化合物:
ステアリン酸カルシウム: 機能は似ていますが、マグネシウムの代わりにカルシウムを使用しています。
ステアリン酸亜鉛: 潤滑特性のために使用される別の脂肪酸塩です。
独自性: ステアリン酸マグネシウムは、潤滑特性と低毒性のバランスがとれているため、薬剤錠剤の製造で最も一般的に使用される潤滑剤となっています .
将来の方向性
While there are some concerns about the potential negative effects of magnesium stearate, such as its impact on drug solubility, these are areas of ongoing research. Understanding the biopharmaceutical factors affecting excipient performance is recommended for the successful implementation of excipient variability on Quality by Design (QbD) approaches .
生化学分析
Biochemical Properties
Magnesium stearate plays a significant role in biochemical reactions. It interacts with a wide range of physicochemical properties such as drug ionization, drug lipophilicity, and drug aqueous solubility . The lipophilic nature of this compound decreases the apparent solubility of most compounds .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex. It influences cell function by affecting the apparent solubility of drugs, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can affect enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are still being researched. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
合成経路と反応条件: ステアリン酸マグネシウムは、ステアリン酸ナトリウムとマグネシウム塩の反応、または酸化マグネシウムをステアリン酸で処理することによって合成できます . 別の方法では、触媒と酸化防止剤の存在下でトリステアリンを加水分解し、その後、酸化マグネシウムを加えて、さらに処理して縮合、脱水、塩化を行います .
工業生産方法: 工業的な環境では、ステアリン酸マグネシウムは、以下いずれかの方法で生産されます。
- 酸化マグネシウムなどのマグネシウム源と脂肪酸を直接反応させる。
- 脂肪酸が水酸化ナトリウムと反応してナトリウム石鹸を形成し、その後、マグネシウム塩を加えて沈殿させる間接的なプロセス .
化学反応の分析
反応の種類: ステアリン酸マグネシウムは、主に脂肪酸塩に典型的な反応を起こします。これには、以下が含まれます。
加水分解: 水の存在下で、ステアリン酸と水酸化マグネシウムに分解されます。
燃焼: 燃焼時に、二酸化炭素、水、および酸化マグネシウムを生成します。
一般的な試薬と条件:
加水分解: 水と熱。
燃焼: 酸素と高温。
生成される主要な生成物:
加水分解: ステアリン酸と水酸化マグネシウム。
燃焼: 二酸化炭素、水、および酸化マグネシウム.
類似化合物との比較
Calcium Stearate: Similar in function but uses calcium instead of magnesium.
Zinc Stearate: Another fatty acid salt used for its lubricating properties.
Uniqueness: Magnesium stearate is unique due to its specific balance of lubricating properties and low toxicity, making it the most commonly used lubricant in pharmaceutical tablet production .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Magnesium stearate involves the reaction between stearic acid and magnesium hydroxide or magnesium oxide.", "Starting Materials": ["Stearic acid", "Magnesium hydroxide or Magnesium oxide"], "Reaction": [ "First, stearic acid is heated to melt it.", "Next, magnesium hydroxide or magnesium oxide is added to the melted stearic acid.", "The mixture is heated and stirred for several hours until the reaction is complete.", "The resulting product is filtered and washed with water to remove any impurities.", "Finally, the product is dried and ground into a fine powder, which is Magnesium stearate." ] } | |
CAS番号 |
557-04-0 |
分子式 |
C18H36MgO2 |
分子量 |
308.8 g/mol |
IUPAC名 |
magnesium;octadecanoate |
InChI |
InChI=1S/C18H36O2.Mg/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |
InChIキー |
DKXULEFCEORBJK-UHFFFAOYSA-N |
不純物 |
contains small amounts of the oleate and 7% magnesium oxide. /technical grade/ |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Mg+2] |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.[Mg] |
Color/Form |
LUMPS Fine, bulky, white powder Soft, white, light powde |
密度 |
1.028 1.02 g/cm³ |
melting_point |
88.5 °C (pure) MP: 132 °C /Technical/ 88 °C |
| 557-04-0 | |
物理的記述 |
Pellets or Large Crystals; Dry Powder White to yellow powder or wax-like substance; Stearates are salts of octadecanoic acid; [ACGIH] White solid; [Merck Index] White odorless powder; [MSDSonline] WHITE POWDER. |
ピクトグラム |
Irritant |
溶解性 |
IN 100 CC WATER: 0.003 G @ 15 °C; 0.004 G @ 25 °C; 0.008 G @ 50 °C IN 100 CC SOLVENT @ 25 °C: 0.020 G IN ALCOHOL; 0.003 G IN ETHER Solubility in water: none |
同義語 |
Magnesium Stearate; Octadecanoic Acid Magnesium Salt; Stearic Acid Magnesium Salt; AFCO-Chem MGS; Aurabrite MA 76; Daiwax M; Daiwax SMO; Dibasic magnesium stearate; EM 100; EM 100 (salt); EM 112; EM 144; EM 612; Electol MM 2; HyQual; JPM 100; Kemilub |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: [] Magnesium stearate forms a film with low shear strength between the tablet’s surface and the die wall during compression. This reduces friction, facilitating smooth ejection of the tablet from the die and preventing sticking to punches and die walls. [] This film formation is influenced by the mixing intensity and time of this compound with other ingredients.
ANone: [, ] Yes, while beneficial as a lubricant, this compound's hydrophobic nature can negatively impact tablet properties. This can include reduced tablet strength, longer disintegration times, lower friability, and potentially slower drug dissolution rates. These effects are often exacerbated with prolonged mixing times and higher concentrations.
ANone: this compound has a molecular formula of C36H70MgO4 and a molecular weight of 591.24 g/mol.
ANone: [, ] Yes, this compound can exist in various hydrated forms, including anhydrous, monohydrate, dihydrate, and trihydrate forms. These forms exhibit distinct physicochemical properties, influencing their functionality as lubricants and impacting the final tablet characteristics.
ANone: [, ] No, this compound can exhibit incompatibilities with certain active pharmaceutical ingredients and excipients. For instance, it was found to negatively interact with moexipril hydrochloride, decreasing its stability under accelerated degradation conditions. [] It's crucial to conduct thorough compatibility studies during formulation development to ensure the stability of the final product.
ANone: [, ] this compound's hydrophobic nature can hinder water penetration into the tablet, potentially retarding drug dissolution. [] This effect is influenced by the this compound concentration, particle size, blending time, and the presence of other excipients.
ANone: [] Stringent quality control measures are essential throughout this compound's manufacturing process. These include monitoring its particle size distribution, specific surface area, moisture content, and fatty acid composition. Additionally, analytical methods such as FTIR spectroscopy, DSC, and XRPD are used to ensure its quality and consistency.
ANone: [] Yes, Raman chemical mapping is a valuable technique for visualizing the distribution of this compound on the surface of tablets. This method aids in understanding the lubricant's behavior during tablet compression and its potential influence on drug release.
ANone: [, ] Ongoing research aims to identify and characterize alternative lubricants with improved performance profiles and minimal adverse effects on tablet properties and drug release. Moreover, exploring novel formulation strategies to mitigate the negative effects of this compound while maintaining its lubricating benefits is crucial. This includes optimizing mixing parameters, employing surface modification techniques, and investigating novel co-processing approaches.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

